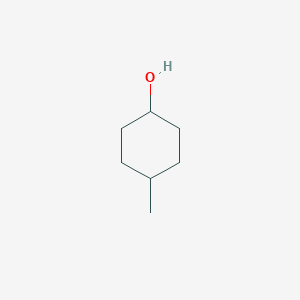

4-Methylcyclohexanol

Numéro de catalogue B165703

:

589-91-3

Poids moléculaire: 114.19 g/mol

Clé InChI: MQWCXKGKQLNYQG-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08969629B2

Procedure details

In a four necked flask (2 L) sufficiently dried, substituted with nitrogen, and equipped with a dropping funnel, Dimroth condenser tube, thermometer and stirring blade, resorcinol (110 g, 1.0 mol), 4-methylcyclohexanol (114 g, 1.0 mol) and triphenylphosphine (393 g, 1.5 mol) were dissolved in dried tetrahydrofuran (500 ml) under a nitrogen gas stream, and a mixed solution of diisopropyl azodicarboxylate (269 g, 1.3 mol) and dried tetrahydrofuran (400 ml) was dropped for 1 hour while cooling with iced saline solution. Next, it was stirred at room temperature for 12 hours. After the reaction terminated, 30% hydrogen peroxide (200 ml) was dropped through the dropping funnel for 10 minutes, then the reaction solution was dissolved in 2 L toluene, and washed three times with 1 L water. Toluene was distilled away by evaporation, and the residue was purified by column chromatography using hexane and ethyl acetate as developing solvents, to obtain a red brown objective product (hereinafter, referred to as R-2A) (45.0 g, 22% yield, 97% GC purity).

Yield

22%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][CH:10]1[CH2:15][CH2:14][CH:13](O)[CH2:12][CH2:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[CH3:9][CH:10]1[CH2:15][CH2:14][CH:13]([O:2][C:1]2[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=2)[CH2:12][CH2:11]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Quantity

|

114 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1CCC(CC1)O

|

|

Name

|

|

|

Quantity

|

393 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

269 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(=O)OC(C)C)C(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Next, it was stirred at room temperature for 12 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a four necked flask (2 L) sufficiently dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a dropping funnel, Dimroth condenser tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with iced saline solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction terminated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

30% hydrogen peroxide (200 ml) was dropped through the dropping funnel for 10 minutes

|

|

Duration

|

10 min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the reaction solution was dissolved in 2 L toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 1 L water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Toluene was distilled away by evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a red brown objective product (hereinafter,

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1CCC(CC1)OC=1C=C(C=CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 22% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |